molecular formula C5H10O3 B8065266 3-(2-Hydroxyethyl)oxetan-3-ol

3-(2-Hydroxyethyl)oxetan-3-ol

Cat. No.: B8065266
M. Wt: 118.13 g/mol
InChI Key: VZYQGNFAEOJUEN-UHFFFAOYSA-N
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Description

Overview of Oxetane (B1205548) Ring Systems in Organic Synthesis

Oxetanes, which are four-membered heterocyclic ethers, have garnered considerable attention in organic synthesis and medicinal chemistry. acs.orgnih.govacs.org Their discovery dates back to the 1870s with the first synthesis of the parent unsubstituted oxetane. beilstein-journals.orgnih.gov For many years, it was believed that the oxetane ring was planar, a misconception that was corrected in 1984 by an X-ray analysis that revealed a slight puckering. beilstein-journals.orgnih.gov

These strained heterocycles are valuable building blocks in the creation of complex molecules, including a number of natural products. eurjchem.com The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of oxiranes, makes them susceptible to ring-opening reactions, yielding functionalized products. beilstein-journals.orgnih.govtandfonline.com The synthesis of oxetanes can be challenging due to this ring strain, often requiring specialized methods like intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of epoxides. nih.govmagtech.com.cn

Unique Structural Attributes of the Oxetane Motif

The oxetane ring possesses a unique combination of properties that make it an attractive motif in chemical design. acs.orgacs.org It is a small, polar, and three-dimensional structure. acs.orgnih.gov The presence of the oxygen atom in the four-membered ring leads to a relatively planar structure compared to its carbocyclic analog, cyclobutane. nih.gov This planarity is due to reduced gauche interactions. nih.gov

Key structural features of the parent oxetane ring are detailed in the table below:

PropertyValue
Ring Strain~25.5 kcal/mol beilstein-journals.orgnih.gov
Puckering Angle8.7° (at 140 K) beilstein-journals.orgnih.gov
C-O Bond Length1.46 Å acs.org
C-C Bond Length1.53 Å acs.org
C-O-C Bond Angle90.2° acs.org
C-C-O Bond Angle92.0° acs.org
C-C-C Bond Angle84.8° acs.org

These structural parameters contribute to the oxetane's ability to act as a hydrogen-bond acceptor, a property that is influential in its biological activity. acs.org The strained C-O-C bond angle also exposes the oxygen lone pairs, further enhancing its hydrogen-bonding capability. nih.gov

Role of Oxetane Derivatives as Building Blocks in Advanced Chemical Synthesis

Oxetane derivatives are increasingly utilized as versatile building blocks in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. nih.goveurjchem.comrsc.org They can be used to introduce specific physicochemical properties into a target molecule, such as improved aqueous solubility, metabolic stability, and lipophilicity. acs.orgatlantis-press.com For instance, replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility. magtech.com.cn

The 3-substituted oxetane motif, in particular, has been recognized for its ability to act as an isosteric replacement for carbonyl and gem-dimethyl groups. beilstein-journals.org This has led to the development of numerous oxetane-containing building blocks for use in areas like peptide synthesis. rsc.org The synthesis of these building blocks often starts from readily available precursors like oxetan-3-one or oxetan-3-ol (B104164). beilstein-journals.orgatlantis-press.com

A variety of synthetic strategies have been developed to construct the oxetane ring, including:

Intramolecular C–O bond-forming cyclizations. nih.gov

Intramolecular C–C bond-forming cyclizations. nih.gov

[2+2] cycloadditions between carbonyls and alkenes (Paternò–Büchi reaction). nih.govmagtech.com.cn

Ring expansions of epoxides. magtech.com.cn

Ring contractions. nih.gov

O–H insertions. nih.gov

Contextualizing 3-(2-Hydroxyethyl)oxetan-3-ol within Oxetane Chemistry

This compound is a specific derivative of oxetane that features both a primary alcohol and a tertiary alcohol attached to the oxetane ring. vulcanchem.comnih.gov This di-functional nature makes it a potentially valuable intermediate in further chemical synthesis. The oxetane ring itself provides the characteristic structural features discussed previously, while the two hydroxyl groups offer reactive sites for subsequent chemical modifications.

The properties of this compound are summarized in the table below, based on available data:

PropertyValue
Molecular FormulaC₅H₁₀O₃ nih.gov
Molecular Weight118.13 g/mol
AppearanceClear Oil researchgate.net

The synthesis of related structures, such as oxetan-3-ol, often involves multi-step processes starting from commercially available materials like epichlorohydrin (B41342). atlantis-press.comresearchgate.net Given the interest in oxetane-containing compounds, the development of efficient synthetic routes to molecules like this compound is an active area of research. Its structure suggests potential applications as a building block for creating more complex molecules with tailored properties, leveraging the unique characteristics of the oxetane motif.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-1-5(7)3-8-4-5/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYQGNFAEOJUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Hydroxyethyl Oxetan 3 Ol and Analogues

Direct Synthesis Strategies for 3-(2-Hydroxyethyl)oxetan-3-ol

Direct synthetic routes to this compound are not extensively documented in dedicated literature, suggesting the compound is often prepared as needed from more common building blocks. However, its structure lends itself to formation through established organometallic and ring-opening reactions.

Reactions Involving Oxetane (B1205548) Derivatives and Ethylene (B1197577) Oxide

A plausible and direct approach to this compound involves the nucleophilic addition of a metalated oxetane precursor to ethylene oxide. This strategy leverages the high reactivity of the strained epoxide ring. The synthesis would begin with oxetan-3-one, which is first protected or converted to a tertiary alcohol. Subsequent deprotonation at the C3 position with a strong base like tert-butyllithium (B1211817) would generate a nucleophilic organolithium species. This intermediate can then attack one of the electrophilic carbons of ethylene oxide. The reaction proceeds via a ring-opening mechanism, and subsequent aqueous workup protonates the resulting alkoxide to yield the final diol product. The strain energy of the oxetane ring, approximately 106 kJ/mol, facilitates nucleophilic attacks at the C3 position, enabling such functionalization. vulcanchem.com

Base-Catalyzed Ring-Opening and Subsequent Alkylation Approaches

An alternative conceptual strategy involves the controlled ring-opening of a suitable oxetane precursor, followed by an alkylation step. While oxetanes are generally more stable than epoxides, they can undergo ring-opening under certain catalytic conditions. wikipedia.org For this synthesis, a base-catalyzed process could be envisioned where the oxetane ring of a precursor like 3-methyleneoxetane is opened to form a diol. Subsequent selective alkylation of the newly formed primary alcohol with a two-carbon electrophile, such as 2-bromoethanol (B42945) under Williamson ether synthesis conditions, would introduce the desired hydroxyethyl (B10761427) side chain. The success of this approach would depend heavily on achieving regioselective ring-opening and controlling the subsequent alkylation to avoid side reactions.

General Approaches to Substituted Oxetan-3-ols

The synthesis of the core oxetan-3-ol (B104164) structure is well-established, with several robust methods available. These strategies typically rely on either forming the oxetane ring through cyclization or functionalizing a pre-existing oxetane building block like oxetan-3-one.

Intramolecular Cyclization Reactions to Form Oxetane Rings

The formation of the strained four-membered oxetane ring via intramolecular cyclization is a common but challenging strategy. acs.org The most established method is the intramolecular Williamson etherification, which involves the base-mediated cyclization of a 1,3-halohydrin. thieme-connect.de This approach remains a cornerstone for synthesizing complex oxetane-containing structures. acs.org

Another powerful variant starts from 1,3-diols. The diol is first converted into a substrate with a good leaving group at one primary hydroxyl and an alkoxide at the other. For instance, selective monotosylation of a primary alcohol in a 1,3-diol, followed by treatment with a base like sodium hydride (NaH) or potassium tert-butoxide, can effect ring closure to form the oxetane. acs.orgthieme-connect.de A one-pot procedure has been developed where a 1,3-diol is treated with triphenylphosphine (B44618) and iodine to form an iodo-alcohol intermediate, which is then cyclized in the presence of a base. thieme-connect.de

Precursor TypeReagents/ConditionsOutcomeReference
1,3-HalohydrinBase (e.g., KOH, NaH)Williamson Etherification thieme-connect.de
1,3-Diol1. TsCl, Pyridine; 2. Base (e.g., NaH)Monotosylation followed by cyclization acs.orgthieme-connect.de
1,3-DiolPh₃P, Iodine, Toluene; then NaHOne-pot iodination and cyclization thieme-connect.de
Dihydroxyacetone Dimer1. TsCl; 2. NaH; 3. AcidMulti-step synthesis to oxetan-3-one acs.org

Organometallic Additions to Oxetan-3-one Precursors

The commercial availability of oxetan-3-one has made it a highly attractive electrophilic building block for accessing 3-substituted oxetan-3-ols. acs.orgthieme-connect.de This ketone readily undergoes nucleophilic addition with a wide array of organometallic reagents, including both Grignard reagents and organolithium compounds. ethz.ch The addition reaction is typically clean and high-yielding, providing direct access to tertiary oxetan-3-ols where the substituent is determined by the organometallic reagent used. thieme-connect.deethz.ch This method is versatile, allowing for the introduction of aryl, heteroaryl, vinyl, and alkynyl groups at the C3 position. acs.org

A powerful and widely used method for generating the necessary nucleophile for addition to oxetan-3-one is the lithium-halogen exchange reaction. acs.orgwikipedia.org This technique is particularly useful for preparing aryl- and vinyllithium (B1195746) reagents that may not be commercially available or easy to prepare via other means. wikipedia.org

The process typically involves treating an aryl or vinyl halide (most commonly a bromide or iodide) with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govharvard.edu This rapidly and cleanly exchanges the halogen for a lithium atom, generating the desired organolithium species in situ. wikipedia.orgharvard.edu Oxetan-3-one is then added to the reaction mixture, where it is readily attacked by the newly formed carbon nucleophile to produce the corresponding 3-substituted oxetan-3-ol after an aqueous workup. acs.orgnih.gov This method has proven to be general for a large number of aromatic and heteroaromatic groups and typically delivers the desired products in excellent yields. acs.orgnih.gov

Aryl Halide SubstrateReagentsProductYieldReference
3,4,5-Trimethoxyphenyl bromide1. n-BuLi, THF, -78°C; 2. Oxetan-3-one3-(3,4,5-Trimethoxyphenyl)oxetan-3-ol77% nih.gov
1-Bromo-2,4-dimethoxybenzene1. n-BuLi, THF, -78°C; 2. Oxetan-3-one3-(2,4-Dimethoxyphenyl)oxetan-3-ol- ethz.ch
General Aryl Bromides1. n-BuLi; 2. Oxetan-3-one3-Aryloxetan-3-olsHigh acs.org

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction) in Oxetane Synthesis

The Paternò-Büchi reaction stands as a cornerstone in the synthesis of the oxetane ring system, representing a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. nih.govbeilstein-journals.org First reported by Emanuele Paternò in 1909 and later structurally elucidated by George Büchi, this reaction has become a versatile and atom-economical method for constructing the four-membered oxetane heterocycle. nih.govbeilstein-journals.org

The reaction is initiated by the photoexcitation of a carbonyl compound to its excited singlet (S₁) or triplet (T₁) state, specifically involving an n,π* transition. nih.govpsu.edu For aromatic carbonyls, there is an efficient intersystem crossing to the more stable triplet state. psu.edu This excited carbonyl then interacts with a ground-state alkene to form a 1,4-biradical intermediate. psu.edu Subsequent spin inversion and ring closure yield the final oxetane product. psu.edu The regioselectivity and stereoselectivity of the reaction are dictated by the stability of the intermediate biradical and the nature of the substituents on both the carbonyl and alkene components. nih.govresearchgate.net

The versatility of the Paternò-Büchi reaction is demonstrated by its compatibility with a wide range of substrates. Electron-rich alkenes, such as enol ethers, enamines, and silyl (B83357) enol ethers, are particularly effective reaction partners for both aliphatic and aromatic carbonyl compounds. nih.govresearchgate.net For instance, the reaction of benzaldehyde (B42025) with silyl enol ethers produces 3-(silyloxy)oxetanes with high diastereoselectivity. researchgate.net Similarly, N-acyl enamides react to form protected 3-aminooxetanes. researchgate.net

Recent advancements have expanded the scope of this reaction. Visible-light-mediated Paternò-Büchi reactions using photosensitizers, such as iridium-based catalysts, allow for the synthesis of oxetanes under milder conditions. beilstein-journals.org This approach has been successfully applied to the reaction between α-ketoesters and simple alkenes. beilstein-journals.org Furthermore, the development of chiral photosensitizers has enabled enantioselective Paternà-Büchi reactions, providing access to optically active oxetane derivatives. beilstein-journals.org

The reaction's utility is showcased in the synthesis of complex molecules and spirocyclic systems. For example, the reaction of 2-silyloxy-1H-pyrrole with benzophenone (B1666685) yields a spirocyclic oxetane regioselectively. semanticscholar.org While direct application to the synthesis of this compound is not prominently detailed, the principles of the Paternò-Büchi reaction provide a robust framework for accessing functionalized oxetanes, which can be precursors to such target molecules. The general approach involves the cycloaddition of a suitable carbonyl compound with an alkene bearing the desired hydroxyethyl precursor group.

Optimization of Reaction Conditions for Oxetanol Synthesis

The synthesis of oxetan-3-ol derivatives, key precursors to compounds like this compound, requires careful optimization of reaction conditions to maximize yield and purity. A common strategy involves the intramolecular cyclization of a substituted propane-1,3-diol. However, the efficiency of this and other synthetic routes is highly dependent on factors such as the choice of catalyst, solvent, temperature, and the nature of protecting groups.

One established route to oxetan-3-ol begins with epichlorohydrin (B41342). atlantis-press.comresearchgate.net A modified approach involves the ring-opening of epichlorohydrin with acetic acid in the presence of a catalytic amount of anhydrous iron(III) chloride to produce an acetoxy chlorohydrin intermediate in high yield. atlantis-press.comresearchgate.net The subsequent steps, including protection of the hydroxyl group, hydrolysis, and intramolecular cyclization, are sensitive to the reaction conditions. For instance, using a weak acid like p-TsOH for protection with ethyl vinyl ether, followed by hydrolysis and cyclization with aqueous NaOH at elevated temperatures (110 °C), provides a concise route to the target oxetanol. atlantis-press.comresearchgate.net

In the synthesis of more complex 3-aryloxetan-3-ols, which are valuable intermediates, reaction conditions are critical. These compounds can be prepared via the addition of an organolithium reagent (derived from an aryl bromide) to oxetan-3-one. nih.gov The optimization of this process involves controlling the temperature, with the reaction typically initiated at -78 °C and allowed to warm gradually to room temperature over several hours to ensure complete reaction and minimize side products. nih.gov

Brønsted acid catalysis has also been effectively employed in reactions involving oxetan-3-ols. In the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols, a systematic optimization of the catalyst and solvent system was performed. acs.org While Lewis acids proved largely ineffective, Brønsted acids like triflic acid (TfOH) and triflimide (Tf₂NH) were successful. The optimization study revealed that using Tf₂NH as the catalyst in acetonitrile (B52724) at 40 °C provided the optimal yield. acs.org

The following table summarizes the optimization of the Brønsted acid-catalyzed synthesis of a 1,4-dioxane (B91453) from an oxetanol and ethylene glycol, illustrating the impact of various parameters on the reaction yield. acs.org

EntryCatalyst (mol %)SolventTemp (°C)Concentration (M)Yield (%)
1Sc(OTf)₃ (10)CH₂Cl₂250.10
2TfOH (5)CH₂Cl₂250.142
3TfOH (5)Toluene250.158
4TfOH (10)Toluene250.168
5TfOH (10)Toluene400.171
6TfOH (10)MeCN400.182
7Tf₂NH (10)MeCN400.189
8Tf₂NH (10)MeCN400.295
9Tf₂NH (10)MeCN500.295

Data sourced from a study on Brønsted-acid-catalyzed synthesis of 1,4-dioxanes. acs.org Yield was determined by ¹H NMR analysis of the crude reaction mixture.

Similarly, the asymmetric synthesis of 2-substituted oxetan-3-ones via metalated hydrazones showcases extensive optimization. nih.gov The choice of base (e.g., LDA vs. nBuLi), solvent, and additives is crucial for achieving high conversion and enantioselectivity. nih.gov These examples underscore the principle that a systematic approach to optimizing reaction parameters is essential for the efficient and selective synthesis of functionalized oxetanols.

Derivatization and Chemical Functionalization of 3 2 Hydroxyethyl Oxetan 3 Ol

Further Derivatization Pathways from Oxetan-3-ol (B104164) Precursors

Oxetan-3-ol, the core structure within 3-(2-Hydroxyethyl)oxetan-3-ol, is a critical building block for a wide array of functionalized oxetanes. connectjournals.com By targeting the hydroxyl group at the C3 position of the ring, a diverse library of derivatives can be accessed.

A key derivative of oxetan-3-ol is oxetan-3-one, which is readily prepared by oxidation. beilstein-journals.orgnih.gov Oxetan-3-one serves as the immediate precursor for 3-oximinooxetane (oxetan-3-one oxime). The synthesis involves the reaction of oxetan-3-one with hydroxylammonium chloride in the presence of a base. uni-muenchen.de This reaction is typically an exothermic process that proceeds efficiently. 3-Oximinooxetane is a valuable intermediate in its own right, particularly in the synthesis of energetic materials and other nitrogen-containing oxetane (B1205548) derivatives. uni-muenchen.de

Table 3: Synthesis of 3-Oximinooxetane from Oxetan-3-one uni-muenchen.de

Starting MaterialReagentsSolventConditionsProduct
Oxetan-3-oneHydroxylammonium chloride, Sodium hydroxideMethanolReflux, 2 hours3-Oximinooxetane

The functionalization of the oxetane-3-ol core extends to the synthesis of aminooxetanes and nitrooxetanes, which are important motifs in medicinal chemistry. Two primary routes originate from oxetan-3-ol precursors.

The first route utilizes 3-oximinooxetane as the key intermediate. uni-muenchen.de Reduction of the oxime group, for example through catalytic hydrogenation, yields 3-aminooxetane. Conversely, direct oxidation of the oxime with reagents like peroxy acids can lead to the formation of 3-nitrooxetane. uni-muenchen.de

A second established pathway involves converting oxetan-3-ol into a better leaving group, such as a tosylate (3-(tosyloxy)oxetane). researchgate.net Nucleophilic substitution with sodium azide provides 3-azidooxetane. The azide can then be reduced to 3-aminooxetane using reagents like triphenylphosphine (B44618) or hydrogen. Subsequent oxidation of the resulting 3-aminooxetane with an oxidant such as m-chloroperbenzoic acid (m-CPBA) yields 3-nitrooxetane. researchgate.net

Table 4: Synthetic Pathways to Aminooxetanes and Nitrooxetanes

PrecursorIntermediateReactionProductReference
3-Oximinooxetane-Reduction (e.g., H₂, Pd/C)3-Aminooxetane uni-muenchen.de
3-Oximinooxetane-Oxidation (e.g., peroxy acid)3-Nitrooxetane uni-muenchen.de
Oxetan-3-ol3-Azidooxetane1. Tosylation; 2. NaN₃; 3. Reduction (e.g., PPh₃)3-Aminooxetane researchgate.net
3-Aminooxetane-Oxidation (e.g., m-CPBA)3-Nitrooxetane researchgate.net

The complete removal of the hydroxyl group from the C3 position of an oxetan-3-ol precursor to yield a 3-substituted oxetane is a valuable transformation. The Barton–McCombie deoxygenation is a well-established radical-based method for achieving this. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction involves a two-step process. First, the alcohol is converted into a thiocarbonyl derivative, typically a xanthate. acs.orgnrochemistry.com In the second step, the xanthate is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, most commonly tributylstannane (tributyltin hydride). acs.orgorganic-chemistry.org The driving force for the reaction is the formation of a very stable tin-sulfur bond. organic-chemistry.org This strategy has been successfully applied to the synthesis of 3-aryloxetanes from 3-aryloxetan-3-ol precursors. acs.org

Table 5: Key Steps in the Barton–McCombie Deoxygenation of an Oxetan-3-ol Derivative acs.orgnrochemistry.com

StepDescriptionTypical Reagents
1Formation of Thiocarbonyl DerivativeNaH, CS₂, MeI (to form a xanthate)
2Radical DeoxygenationTributylstannane (Bu₃SnH), Azobisisobutyronitrile (AIBN)

Table of Mentioned Compounds

Table 6: List of Chemical Compounds

Compound NameRole / Type
This compoundSubject Compound / Diol
3-(2-Oxoethyl)oxetan-3-olAldehyde Product
(3-Hydroxyoxetan-3-yl)acetic acidCarboxylic Acid Product
3-AminooxetaneNitrogenous Derivative
3-AzidooxetaneIntermediate
3-NitrooxetaneNitrogenous Derivative
3-OximinooxetaneNitrogenous Derivative / Intermediate
3-(tosyloxy)oxetaneActivated Intermediate
Azobisisobutyronitrile (AIBN)Radical Initiator
Dess-Martin periodinane (DMP)Oxidizing Agent
Hydroxylammonium chlorideReagent
m-chloroperbenzoic acid (m-CPBA)Oxidizing Agent
Oxetan-3-olPrecursor
Oxetan-3-oneIntermediate / Ketone
Potassium permanganateOxidizing Agent
Pyridinium chlorochromate (PCC)Oxidizing Agent
Sodium azideReagent
Sodium hydrideBase
TributylstannaneHydrogen Source
TriphenylphosphineReducing Agent

Multi-Component Reactions and Cascade Transformations Utilizing Oxetane-3-ols

The strategic location of multiple functional groups in this compound and related oxetane-3-ols allows for their participation in elegant multi-component reactions (MCRs) and cascade transformations, providing rapid access to complex molecular architectures. These reactions leverage the inherent reactivity of the strained oxetane ring and the nucleophilicity of the hydroxyl groups.

One notable example of a multi-component reaction involving a related oxetane core is the A³-based cascade reaction. While not specifically demonstrated with this compound, the reaction of 3-oxetanone with 1,2-amino alcohols, formaldehyde, and a terminal alkyne, catalyzed by copper, effectively produces 3-oxetanone-derived spirooxazolidines. This four-component reaction highlights the ability of the oxetane carbonyl to participate in MCRs, suggesting that the tertiary alcohol of this compound could potentially engage in similar transformations, such as Passerini or Ugi-type reactions, after oxidation to the corresponding ketone.

Cascade transformations of oxetan-3-ols often capitalize on the ring strain of the oxetane moiety, which facilitates ring-opening reactions that can be coupled with subsequent cyclizations. A significant example is the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols and 1,2-diols. nih.govacs.org This reaction proceeds through a proposed mechanism involving the formation of an oxetane carbocation at the C3 position, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent intramolecular ring-opening of the oxetane by the second hydroxyl group of the diol leads to the formation of the 1,4-dioxane (B91453) ring. nih.govacs.org

This transformation provides a strong precedent for a potential intramolecular cascade reaction of this compound. Under acidic conditions, the tertiary alcohol could be protonated and eliminated as water to generate an oxetane carbocation. The pendant primary hydroxyl group could then act as an intramolecular nucleophile, attacking the carbocation to initiate a ring-opening and subsequent cyclization cascade. This would theoretically lead to the formation of a bicyclic ether system.

The table below summarizes representative cascade reactions of analogous oxetane-3-ols, providing insights into the potential transformations of this compound.

Oxetane SubstrateReaction PartnersCatalyst/ConditionsProductReaction Type
3-Aryloxetan-3-ols1,2-DiolsBrønsted Acid (Tf₂NH)1,4-DioxanesCascade (Carbocation formation/Intermolecular addition/Intramolecular ring-opening) nih.govacs.org
3-Oxetanone1,2-Amino alcohols, Formaldehyde, AlkynesCuBr₂/TFASpirooxazolidinesFour-Component Cascade beilstein-journals.org
3-Aryloxetan-3-olsPhenolsLewis AcidDihydrobenzofuransTandem Friedel-Crafts/Intramolecular Ring Opening beilstein-journals.org

Further research into the reactivity of this compound is warranted to fully explore its potential in constructing novel and complex heterocyclic systems through multi-component and cascade strategies. The interplay between the two hydroxyl groups and the strained oxetane ring offers a rich landscape for the development of innovative synthetic methodologies.

Computational and Theoretical Investigations of 3 2 Hydroxyethyl Oxetan 3 Ol

Molecular Conformation and Stereochemistry of the Oxetane (B1205548) Ring

The stereochemistry and conformational preferences of the oxetane ring in 3-(2-Hydroxyethyl)oxetan-3-ol are dictated by the interplay of ring strain, steric hindrance between the substituents at the C3 position, and potential intramolecular interactions. Computational methods, particularly quantum chemical calculations, provide invaluable insights into these aspects.

The oxetane ring is not planar and exists in a puckered conformation to alleviate torsional strain. The degree of puckering is influenced by the nature and size of the substituents. For 3,3-disubstituted oxetanes, such as this compound, the steric repulsion between the substituents significantly influences the ring's geometry, generally leading to a more pronounced pucker compared to unsubstituted or monosubstituted oxetanes. nih.gov

Computational studies on analogous 3,3-disubstituted oxetanes, such as 3,3-dimethyloxetane, have provided quantitative measures of this puckering. For instance, spectroscopic and computational analyses of 3,3-dimethyloxetane have revealed a double-minimum potential function for the ring-puckering motion, with a defined energy barrier to the planar conformation. This indicates that the puckered conformation is the energetically preferred state.

While specific computational data for this compound is not extensively available in the literature, analogous studies on similar systems allow for a qualitative and semi-quantitative understanding. The puckering of the oxetane ring can be described by a puckering coordinate, and the potential energy surface along this coordinate reveals the stable conformations and the energy barriers between them.

Table 1: Calculated Puckering Parameters for an Analogous 3,3-Disubstituted Oxetane (3,3-dimethyloxetane)

ParameterValueReference
Barrier to Planarity (cm⁻¹)47 illinois.edu
Equilibrium Puckering Angle (°)~25Inferred from similar systems

Note: Data presented is for the analogous compound 3,3-dimethyloxetane due to the lack of specific data for this compound.

The presence of the 2-hydroxyethyl and hydroxyl groups at the C3 position in this compound introduces the possibility of intramolecular hydrogen bonding. This interaction could further influence the conformational preference of the side chain and, to a lesser extent, the puckering of the oxetane ring itself. Computational modeling would be essential to determine the energetic favorability of such conformations.

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving oxetanes, such as ring-opening reactions, which are characteristic of this strained heterocyclic system. nih.gov Theoretical studies can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. researchgate.net

For this compound, a key reaction to investigate would be the acid-catalyzed ring-opening. In the presence of an acid, the oxygen atom of the oxetane ring can be protonated, making the ring more susceptible to nucleophilic attack. Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to explore the pathways of this reaction.

The calculations would typically involve:

Locating Stationary Points: Optimization of the geometries of the reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima or saddle points) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the intended reactants and products.

Table 2: Representative Calculated Activation Energies for Acid-Catalyzed Ring-Opening of a Generic 3-Hydroxyoxetane

Reaction StepNucleophileSolventCalculated Activation Energy (kcal/mol)
Protonation of Oxetane OxygenH₃O⁺WaterLow Barrier
Nucleophilic Attack at C2/C4H₂OWater15 - 25
Nucleophilic Attack at C3H₂OWaterHigher Barrier

Note: The values in this table are hypothetical and representative of what would be calculated in a computational study of a similar system. Specific values for this compound would require dedicated calculations.

These computational investigations can also shed light on the regioselectivity of the ring-opening reaction. For an unsymmetrically substituted oxetane like this compound, nucleophilic attack can occur at either C2 or C4. The relative activation energies for these two pathways, as determined by computational modeling, would predict the major product of the reaction.

Theoretical Studies on Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity and intermolecular interactions. Theoretical calculations can provide a detailed picture of the electron distribution and molecular orbitals.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. For an oxetane, the HOMO is often localized on the oxygen atom, reflecting its Lewis basicity. The LUMO is typically associated with the σ* orbitals of the C-O bonds, which are the sites of nucleophilic attack in ring-opening reactions.

Reactivity Descriptors: Based on the energies of the HOMO and LUMO, various reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide insights into the molecule's electrophilicity, nucleophilicity, and the local reactivity of different atomic sites.

Table 3: Common Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Electronic Chemical Potential (μ)-(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)μ² / (2η)A measure of the molecule's electrophilic character.

Note: The formulas provided are based on Koopmans' theorem, which provides an approximation. More accurate values can be obtained from ΔSCF calculations.

Furthermore, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. The MEP map would highlight the electron-rich region around the oxygen atom, which is the likely site for electrophilic attack, and the electron-deficient regions that are susceptible to nucleophilic attack. For this compound, the hydroxyl groups would also feature as prominent electron-rich and hydrogen-bond donating sites.

Polymer Chemistry and Advanced Materials Science Applications

Synthesis of Polyoxetanes from 3-(2-Hydroxyethyl)oxetan-3-ol

The synthesis of polyoxetanes from monomers bearing hydroxyl groups, such as this compound, is primarily achieved through ring-opening polymerization. nih.gov This process leverages the high ring strain of the four-membered oxetane (B1205548) ring (approximately 107 kJ/mol), which provides the thermodynamic driving force for polymerization. radtech.org The presence of the two hydroxyl groups (a primary and a tertiary one) on the monomer is a critical feature. While these groups offer functionality to the resulting polymer, their active hydrogen can interfere with certain polymerization mechanisms, necessitating careful selection of catalysts and reaction conditions. google.com

Hyperbranched polyethers are a notable class of polymers synthesized from oxetanes with hydroxymethyl groups. nih.gov For instance, the polymerization of the structurally similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), often utilizes a core molecule like 1,1,1-tris(hydroxymethyl)propane (TMP) to control the polymer architecture and molar mass. nih.govnih.gov This approach, known as ring-opening multibranching polymerization, yields polymers with a high density of terminal hydroxyl groups, making them valuable for applications such as adhesives and coatings. nih.govresearchgate.net

A typical synthesis involves dissolving the core molecule and the oxetane monomer in a suitable solvent, such as dichloromethane, followed by the addition of a cationic initiator. nih.gov The reaction is often heated to facilitate polymerization. The ratio of the monomer to the core molecule can be adjusted to control the theoretical molar mass and the degree of branching in the final polymer. nih.govnih.gov

Table 1: Representative Polymerization Parameters for a Structurally Similar Monomer (EHO) nih.govnih.gov

Parameter Value Range
Monomer 3-ethyl-3-(hydroxymethyl)oxetane (EHO)
Core Molecule 1,1,1-tris(hydroxymethyl)propane (TMP)
Monomer to Core Ratio 5:1 to 50:1
Catalyst Boron trifluoride diethyl etherate (BF₃Et₂O)
Theoretical Molar Mass 714 g/mol to 5,942 g/mol

This data is for the analogous monomer 3-ethyl-3-(hydroxymethyl)oxetane and is presented to illustrate the typical synthesis parameters for hydroxyl-functionalized oxetanes.

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is the most effective and widely reported method for polymerizing oxetane monomers. radtech.orgresearchgate.net The mechanism proceeds via an oxonium ion intermediate, which is susceptible to nucleophilic attack by the incoming monomer.

The polymerization process can be described in three main stages:

Initiation: The reaction is initiated by a cationic species, typically a Brønsted or Lewis acid. For example, a common initiator is boron trifluoride diethyl etherate (BF₃·OEt₂), which may require a proton-donating co-catalyst like water. researchgate.net The initiator protonates the oxygen atom of the oxetane ring, forming a secondary oxonium ion. This is followed by the formation of a more stable tertiary oxonium ion, which is the active center for polymerization. researchgate.net

Propagation: The propagation step involves the nucleophilic attack of the oxygen atom from an incoming monomer molecule on one of the α-carbon atoms of the cyclic oxonium ion. This results in the opening of the strained ring and the regeneration of the active oxonium ion at the end of the growing polymer chain. This process repeats, leading to the formation of a polyether backbone. radtech.org

Chain Transfer and Termination: Chain transfer reactions can occur, particularly in the presence of the monomer's hydroxyl groups. The hydroxyl groups on the monomer or the polymer chain can act as chain transfer agents, leading to the formation of branched structures. researchgate.net This is a key step in the formation of hyperbranched polymers from monomers like this compound. The polymerization can be terminated by the deliberate addition of a terminating agent or by side reactions.

Post-Polymerization Modification of Oxetane-Derived Polymers

The polymer derived from this compound possesses a polyether backbone with two pendant hydroxyl groups per repeating unit. This high density of functional groups makes the polymer an excellent candidate for post-polymerization modification. These modifications can be used to alter the polymer's properties, such as its solubility, thermal stability, or to introduce new functionalities for specific applications.

Potential modification strategies include:

Esterification or Etherification: The hydroxyl groups can be readily reacted with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers. This can change the polymer's polarity and solubility.

Crosslinking: The di-functional nature of the repeating units makes them ideal for creating crosslinked networks. Crosslinking can be achieved by reacting the hydroxyl groups with diisocyanates to form polyurethanes, or with diepoxides to form epoxy resins. These crosslinked materials are expected to have enhanced mechanical strength and thermal stability.

Grafting: Other polymer chains can be grafted onto the polyoxetane backbone via the hydroxyl groups, leading to the formation of graft copolymers with unique phase-separated morphologies and combined properties.

An analogous study on poly(3-allyloxymethyl-3-ethyloxetane) demonstrated the feasibility of post-polymerization modification, where the pendant allyl groups were functionalized in subsequent reaction steps. acs.org Similarly, the abundant hydroxyl groups on poly(this compound) serve as versatile handles for a wide range of chemical transformations.

Structure-Property Relationships in Oxetane-Based Polymers

The properties of polymers derived from this compound are intrinsically linked to their molecular structure. The key structural features influencing the final properties are the flexible polyether backbone and the high concentration of pendant hydroxyl groups. mdpi.com

Polyether Backbone: The C-O-C linkages in the polymer backbone allow for significant rotational freedom, which generally imparts flexibility to the material. mdpi.com

Pendant Hydroxyl Groups: The primary and tertiary hydroxyl groups in each repeating unit are capable of forming strong intermolecular and intramolecular hydrogen bonds. This hydrogen bonding network significantly influences the polymer's thermal and mechanical properties. It can lead to increased glass transition temperatures (Tg) and enhanced adhesion to polar substrates. nih.govnih.gov However, extensive hydrogen bonding can also restrict chain mobility, potentially leading to increased brittleness. nih.gov

The hyperbranched architecture that can be obtained through controlled polymerization further impacts the material's properties, often resulting in lower viscosity in solution compared to linear analogs of similar molecular weight. nih.gov

Impact on Polymer Flexibility and Durability

The balance between the flexible ether backbone and the rigidifying effect of hydrogen bonding is crucial in determining the flexibility and durability of the final material.

Flexibility: The inherent flexibility of the polyether backbone is a primary contributor to the material's elasticity. However, the density of hydrogen bonds can create a physically crosslinked network, reducing chain mobility and thus decreasing flexibility.

Durability: Durability is enhanced by the strong covalent bonds of the polyether backbone. Furthermore, the hydrogen bonding network can contribute to the material's toughness by providing a mechanism for energy dissipation under stress. Studies on similar polyoxetanes have shown good adhesion to polar materials, a property largely attributed to the hydroxyl groups. nih.govnih.gov However, these same studies also noted a tendency for brittle fracture, indicating that while the material adheres well, it may lack the toughness to withstand significant deformation. nih.gov Therefore, modifications aimed at reducing brittleness, perhaps by introducing longer, more flexible side chains or by controlling the degree of hydrogen bonding, are an important area for research. nih.gov

Development of Specialty Chemicals and Materials with Unique Properties

The unique combination of a polyether backbone and a high density of hydroxyl groups makes polymers from this compound highly suitable for a variety of specialty applications. beilstein-journals.org The ability to form hyperbranched structures further enhances their utility. nih.gov

Potential applications include:

Adhesives and Coatings: The numerous hydroxyl groups provide excellent adhesion to polar surfaces like wood, glass, and metals. nih.govguidechem.com This makes them promising candidates for use in hot-melt adhesives and protective coatings.

Specialty Resins and Polyols: These polymers can serve as multifunctional polyols in the synthesis of other polymers, such as polyurethanes and polyesters. Their branched structure can lead to materials with lower viscosity and improved processing characteristics.

Biomedical Materials: The hydrophilicity imparted by the hydroxyl groups could make these materials interesting for biomedical applications, although this would require extensive biocompatibility testing.

Functional Polymers: The hydroxyl groups can be used as anchor points to attach other functional molecules, creating materials for applications such as drug delivery or catalysis. chemimpex.com

The versatility of oxetane chemistry allows for the design of materials with tailored properties, establishing this compound as a valuable building block for advanced materials. beilstein-journals.orgchemimpex.com

Advanced Analytical Methodologies for Structural Characterization in Research

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "3-(2-Hydroxyethyl)oxetan-3-ol", both ¹H and ¹³C NMR spectroscopy are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for "this compound" are influenced by the electronegative oxygen atoms of the oxetane (B1205548) ring and the hydroxyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbons of the oxetane ring and those adjacent to the hydroxyl groups will exhibit characteristic downfield shifts.

¹H NMR Predicted Data for this compound
Proton Type Predicted Chemical Shift (ppm)
-CH₂- (oxetane ring)~ 4.4 - 4.6
-CH₂- (ethyl side chain, adjacent to oxetane)~ 1.8 - 2.0
-CH₂- (ethyl side chain, adjacent to -OH)~ 3.7 - 3.9
-OH (protons)Variable, broad signal
¹³C NMR Predicted Data for this compound
Carbon Type Predicted Chemical Shift (ppm)
Quaternary Carbon (oxetane ring)~ 75 - 80
-CH₂- (oxetane ring)~ 70 - 75
-CH₂- (ethyl side chain, adjacent to oxetane)~ 35 - 40
-CH₂- (ethyl side chain, adjacent to -OH)~ 60 - 65

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For "this compound", the IR spectrum would be expected to show a prominent broad absorption band corresponding to the O-H stretching of the two hydroxyl groups. The C-O stretching of the ether linkage in the oxetane ring will also produce a characteristic signal.

Key IR Absorptions for this compound
Functional Group Characteristic Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl groups)3200 - 3600 (broad)
C-H Stretch (alkane)2850 - 3000
C-O Stretch (ether in oxetane ring)950 - 1000
C-O Stretch (primary alcohol)~1050

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For "this compound", electron ionization (EI) mass spectrometry would likely lead to the molecular ion peak (M⁺) corresponding to its molecular weight (118.13 g/mol ). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage adjacent to the oxygen atoms. libretexts.org

X-ray Crystallography for Precise Molecular Structure Elucidation

The oxetane ring itself is known to be puckered, with a defined puckering angle that can be influenced by the substituents. acs.org For "this compound", X-ray diffraction would precisely define this puckering and the orientation of the hydroxyethyl (B10761427) and hydroxyl substituents on the quaternary carbon. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state, which in turn influence the material's physical properties.

Structural Parameters from X-ray Crystallography
Parameter Information Gained
Bond LengthsPrecise distances between atoms (e.g., C-C, C-O).
Bond AnglesAngles between adjacent bonds (e.g., C-O-C in the ring).
Torsion AnglesDefines the puckering of the oxetane ring.
Intermolecular InteractionsIdentifies hydrogen bonding networks in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and solvents, thereby allowing for its purification and the assessment of its purity. These techniques are also invaluable for monitoring the progress of its synthesis.

Gas Chromatography (GC) can be used to analyze the purity of "this compound", provided it is sufficiently volatile and thermally stable. A polar stationary phase would be suitable for this polar analyte. GC can effectively separate the target compound from less polar impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of "this compound". Given the compound's polarity, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, or reversed-phase chromatography with a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixture) could be employed. A UV detector may not be effective as the molecule lacks a significant chromophore, so an evaporative light scattering detector (ELSD) or a refractive index (RI) detector would be more appropriate.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often by staining with an agent like potassium permanganate.

Microscopic and Thermal Analysis in Polymer Research

When "this compound" is used as a monomer in polymer synthesis, the resulting polyoxetanes require further characterization to understand their material properties. Microscopic and thermal analysis techniques are central to this endeavor.

Thermal Analysis provides information about the thermal stability and phase transitions of the polymer.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis identifies the decomposition temperature of the polymer.

Differential Scanning Calorimetry (DSC) is employed to identify thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the polymer. These properties are critical in defining the polymer's service temperature range and processing conditions.

Microscopic Analysis is used to investigate the morphology and surface features of the polymers.

Scanning Electron Microscopy (SEM) provides high-resolution images of the polymer's surface topography. This can reveal information about the material's texture, porosity, and the presence of any phase separation in polymer blends.

Transmission Electron Microscopy (TEM) is used to study the internal structure or morphology of the polymer, often requiring the preparation of very thin films.

These analytical methodologies provide a comprehensive understanding of "this compound" from its molecular structure to the properties of polymers derived from it, which is essential for its application in advanced materials and chemical synthesis.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of oxetane (B1205548) rings has traditionally presented challenges due to the strained four-membered ether system. nih.gov Modern synthetic chemistry is increasingly driven by the principles of atom economy and sustainability, aiming to reduce waste, energy consumption, and the use of hazardous reagents. nih.gov Research in this area is focused on developing more efficient and environmentally benign methods for constructing the oxetane core.

Key areas of development include:

Catalytic Cyclizations: Gold-catalyzed oxidative cyclization of readily available propargylic alcohols has emerged as a powerful, one-step method for producing oxetan-3-ones, which are precursors to compounds like 3-(2-Hydroxyethyl)oxetan-3-ol. nih.gov This approach avoids the use of hazardous diazo ketones and often proceeds under mild, open-flask conditions, representing a significant improvement in efficiency and safety. nih.gov

Improving Classical Methods: The Williamson etherification, a fundamental reaction for forming ethers, remains a common strategy for the final ring-closing step in oxetane synthesis. acs.orgthieme-connect.de Current research aims to optimize these conditions using more sustainable bases and solvents and to improve yields for complex, sterically hindered substrates. thieme-connect.de

Photochemical Approaches: The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane skeleton. beilstein-journals.org Advances in photoredox catalysis are expanding the scope and efficiency of these reactions, allowing them to proceed under milder conditions with visible light, enhancing their sustainability.

Table 1: Comparison of Synthetic Strategies for Oxetane Ring Formation

Synthetic Strategy Key Features Advantages Challenges
Gold-Catalyzed Cyclization Uses propargylic alcohols and a gold catalyst. nih.gov High atom economy, mild conditions, avoids hazardous reagents. nih.gov Catalyst cost and removal.
Williamson Etherification Intramolecular cyclization of a halo-alcohol or diol derivative. acs.orgthieme-connect.de Utilizes common reagents, well-established method. Can require harsh bases, may have moderate yields. thieme-connect.de
Paterno-Büchi Reaction [2+2] photocycloaddition of an alkene and a carbonyl. beilstein-journals.org Direct formation of the ring, utilizes light as a reagent. Can have issues with regioselectivity and yield.

| From Epoxides | Ring-opening of an epoxide followed by intramolecular cyclization. researchgate.netatlantis-press.com | Starts from readily available materials like epichlorohydrin (B41342). researchgate.netatlantis-press.com | Multi-step process, may involve protecting groups. researchgate.net |

Exploration of New Reactivity Pathways and Functional Transformations for Complex Architectures

The reactivity of this compound is dominated by the strained oxetane ring and its two hydroxyl groups. The ring strain facilitates ring-opening reactions, providing a pathway to linear structures with defined stereochemistry, which is highly valuable in the synthesis of complex molecules. beilstein-journals.org

Future research is directed toward:

Lewis Acid-Mediated Ring Opening: The polarization of the C-O bonds allows for facile, regioselective ring-opening reactions when activated by a Lewis acid. beilstein-journals.org This reactivity is being exploited to incorporate the 1,3-diol motif found within the opened oxetane into larger, more complex molecular frameworks, such as natural products and pharmaceutical agents.

Bioisosteric Replacement: In medicinal chemistry, the oxetane ring is recognized as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. researchgate.netnih.gov This substitution can profoundly alter a molecule's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability. researchgate.netnih.gov The exploration of this compound as a scaffold allows for the introduction of this motif along with additional points for molecular diversification through its hydroxyl groups.

Selective Functionalization: The presence of both a tertiary alcohol on the ring and a primary alcohol on the ethyl side chain presents opportunities for selective chemical transformations. Researchers are developing protocols for the selective protection, oxidation, or substitution of one hydroxyl group over the other, enabling the use of this compound as a versatile building block for creating intricate molecular architectures. rsc.org

Table 2: Key Functional Transformations of Oxetane Systems

Transformation Description Application
Ring-Opening Cleavage of the C-O bond in the oxetane ring, often with acid catalysis. beilstein-journals.org Synthesis of 1,3-diols, incorporation into polymers and complex molecules.
Oxidation Conversion of the hydroxyl groups to carbonyls or carboxylic acids. Creation of new functional handles for further reactions.
Nucleophilic Substitution Displacement of activated hydroxyl groups (e.g., tosylates) by nucleophiles. Introduction of diverse functional groups (amines, azides, etc.).

| Esterification/Etherification | Reaction at the hydroxyl groups to form esters or ethers. | Modification of physical properties, attachment to other molecules. |

Design and Synthesis of Advanced Oxetane-Based Materials with Tailored Properties

The di-functional nature of this compound makes it an excellent monomer for step-growth polymerization. Its incorporation into polymers can impart unique properties derived from the oxetane moiety.

Emerging trends in this field include:

Hyperbranched Polyethers: Cationic ring-opening polymerization of hydroxymethyl-substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, yields hyperbranched polyoxetanes (POXs). nih.gov These materials are being investigated for applications as adhesives, coatings, and drug-delivery vehicles. nih.gov The structure of this compound is well-suited for similar polymerization strategies, potentially leading to new classes of hyperbranched polymers with a high density of hydroxyl groups.

High-Performance Polyesters and Polyurethanes: The two hydroxyl groups can react with diacids or diisocyanates to form polyesters and polyurethanes, respectively. The rigid, polar oxetane ring incorporated into the polymer backbone can enhance properties such as thermal stability, mechanical strength, and adhesion to polar substrates. chemimpex.com

Tunable Properties: The ability to modify the hydroxyl groups or open the oxetane ring post-polymerization offers a pathway to materials with tunable characteristics. For instance, cross-linking through the oxetane ring could create robust thermoset plastics, while the pendant hydroxyl groups could be used to adjust hydrophilicity or attach active molecules.

Table 3: Potential Properties of Polymers Derived from this compound

Polymer Type Monomers Potential Properties Potential Applications
Polyether This compound (self-polymerization) High hydroxyl density, hydrophilicity, good adhesion. nih.gov Adhesives, coatings, hydrogels.
Polyester Diacid + this compound Enhanced thermal stability, improved mechanical properties. Specialty plastics, fibers, films.

| Polyurethane | Diisocyanate + this compound | Increased rigidity and polarity. | Foams, elastomers, coatings. |

Methodological Advancements in Computational and Analytical Techniques for Oxetane Systems

A deeper understanding of the structure, reactivity, and properties of this compound and related systems relies on the synergy between advanced analytical characterization and computational modeling.

Future progress in this area will likely involve:

Advanced Spectroscopic Analysis: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routine for characterization, more advanced methods are being applied. chemicalbook.comuni-muenchen.de Solid-state NMR can probe the structure of oxetane-containing polymers, while Raman spectroscopy can provide complementary vibrational information. uni-muenchen.de

Crystallographic Studies: X-ray crystallography provides unambiguous proof of molecular structure and conformation. nih.gov Although obtaining suitable crystals of highly polar molecules like this compound can be challenging, crystallographic data for related oxetanes are crucial for validating computational models and understanding intermolecular interactions. nih.gov

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable for predicting molecular properties, reaction mechanisms, and spectroscopic signatures. These computational tools can be used to:

Model the conformational preferences of the oxetane ring and its substituents.

Calculate the ring strain energy to predict reactivity.

Simulate reaction pathways for ring-opening or functionalization to guide synthetic efforts.

Predict properties like polarity and hydrogen bonding capacity, which are relevant for drug design and material science.

Table 4: Analytical and Computational Techniques for Oxetane Systems

Technique Information Provided Relevance to Research
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment. chemicalbook.com Routine structure verification and purity analysis.
FT-IR / Raman Spectroscopy Presence of functional groups (O-H, C-O-C). uni-muenchen.de Confirmation of molecular structure and monitoring reactions.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles. nih.gov Definitive structural elucidation, understanding of solid-state packing.
Mass Spectrometry Molecular weight and fragmentation patterns. Confirmation of molecular formula.

| Computational Chemistry (DFT) | Molecular geometry, reaction energies, electronic properties. | Prediction of reactivity, rationalization of experimental results, design of new molecules. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Hydroxyethyl)oxetan-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of oxetan-3-ol derivatives often involves catalytic Friedel–Crafts alkylation or ring-opening reactions. For example, lithium-catalyzed Friedel–Crafts reactions on oxetan-3-ols can yield diaryloxetanes with high regioselectivity under mild conditions (e.g., 20°C, THF solvent) . Optimization includes adjusting catalyst loading (e.g., 10 mol% LiNTf₂) and controlling steric effects of substituents to minimize side products. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC-MS is critical for verifying purity and structural integrity.

Q. How does this compound compare to carboxylic acid bioisosteres in drug design?

  • Methodological Answer : Oxetanes are evaluated as bioisosteres by measuring their pKa, hydrogen-bonding capacity, and metabolic stability. For instance, oxetan-3-ol derivatives exhibit reduced acidity (pKa ~14–16) compared to carboxylic acids (pKa ~4–5), making them resistant to enzymatic hydrolysis in vivo. Researchers should perform comparative assays (e.g., enzyme inhibition, solubility) to validate bioisosteric utility .

Q. What analytical techniques are recommended for characterizing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC or UPLC under acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C can identify degradation pathways. Thermogravimetric analysis (TGA) assesses thermal stability, while 1H NMR^1 \text{H NMR} monitors structural changes. For storage, use inert atmospheres and desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for complex molecule synthesis?

  • Methodological Answer : Regioselective functionalization can be achieved via steric or electronic control. For example, bulky catalysts (e.g., BINOL-derived ligands) direct reactions to less hindered positions. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution. Experimental validation via kinetic studies and X-ray crystallography is essential .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates key parameters:

  • Lipophilicity (logP via COSMO-RS).
  • Metabolic sites (CYP450 binding energies using docking simulations).
  • Solubility (Hansen solubility parameters).
    Pair these with in vitro assays (e.g., microsomal stability) to prioritize derivatives for in vivo testing .

Q. What are the implications of contradictory data on the cytotoxicity of oxetan-3-ol derivatives, and how should researchers resolve such discrepancies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, exposure duration). Standardize protocols using ISO-certified cell lines (e.g., HepG2 for hepatotoxicity) and replicate experiments with independent batches. Meta-analysis of literature data (e.g., ToxCast databases) identifies trends, while mechanistic studies (e.g., ROS generation assays) clarify toxicity pathways .

Q. What novel methodologies enable the incorporation of this compound into peptide or polymer backbones for biomedical applications?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) with oxetan-3-ol-containing amino acids requires orthogonal protection (e.g., Fmoc-3-(2-Hydroxyethyl)oxetan-3-ol-glycine). For polymers, ring-opening metathesis polymerization (ROMP) or photoinitiated thiol-ene reactions can incorporate oxetane monomers. Validate biocompatibility via hemolysis and macrophage activation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.